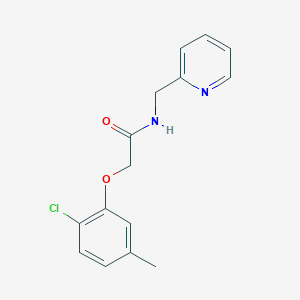
2-(3-isoxazolylmethyl)-1(2H)-phthalazinone
Description
Synthesis Analysis
The synthesis of phthalazinone derivatives, including "2-(3-isoxazolylmethyl)-1(2H)-phthalazinone," involves multi-step chemical reactions. A key approach to synthesizing phthalazinone derivatives includes the condensation reactions with secondary amines and formaldehyde to yield N-Mannich bases. Similarly, reactions with acrylonitrile afford cyanoethylated products. These methods demonstrate the chemical versatility of phthalazinone derivatives and their potential for further chemical modifications (Mustafa et al., 1964).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives has been explored through various techniques, including IR and Raman spectroscopy. Studies have provided detailed information on the molecular geometry and vibrational frequencies, offering insights into the compound's structural characteristics. The optimized geometric parameters, including bond lengths and angles, closely align with experimental data, underscoring the compound's defined molecular structure (Gökce & Bahçelī, 2010).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including Mannich reactions and reactions with diazomethane, leading to O-methylated derivatives. These reactions highlight the chemical reactivity of the phthalazinone core and its potential for creating a wide range of chemical entities with diverse properties (Bedair et al., 1987).
Physical Properties Analysis
The synthesis and structural elucidation of phthalazinone derivatives, including their physical properties, have been a subject of extensive research. These compounds' physical properties, such as solubility, melting points, and crystal structure, are crucial for their potential applications in various fields. Studies focusing on the hydrogen-bonded structures of phthalazine compounds with chloro- and nitro-substituted benzoic acids provide insights into their physical characteristics and interactions at the molecular level (Gotoh & Ishida, 2011).
Chemical Properties Analysis
The chemical properties of "2-(3-isoxazolylmethyl)-1(2H)-phthalazinone" and similar compounds are defined by their reactivity and the potential for chemical transformations. The versatility of the phthalazinone core in drug discovery has led to the development of new synthetic methods for accessing various substituted and functionalized derivatives. This adaptability is highlighted in the synthesis of biologically important phthalazinones, which have shown significant activity, suggesting their potential utility in medicinal chemistry and as antimicrobials (Pathak et al., 2013).
properties
IUPAC Name |
2-(1,2-oxazol-3-ylmethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12-11-4-2-1-3-9(11)7-13-15(12)8-10-5-6-17-14-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQGYSICLXBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoxazol-3-ylmethyl)-2-hydrophthalazin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539906.png)
![N-[1-(4-methylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4539913.png)

![methyl 1-butyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4539924.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4539933.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4539948.png)

![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539976.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4539991.png)
